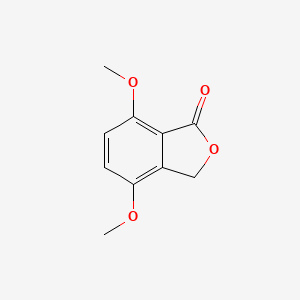

4,7-Dimethoxyphthalide

Description

Properties

CAS No. |

64019-78-9 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4,7-dimethoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H10O4/c1-12-7-3-4-8(13-2)9-6(7)5-14-10(9)11/h3-4H,5H2,1-2H3 |

InChI Key |

ABFJCCZUMNBAAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2COC(=O)C2=C(C=C1)OC |

Origin of Product |

United States |

Research on Natural Occurrence and Isolation Methodologies of 4,7 Dimethoxyphthalide

Ecological Distribution and Bioprospecting Studies for Dimethoxyphthalides

The search for novel bioactive compounds has led researchers to explore a wide array of natural sources. Dimethoxyphthalides, including the 4,7-substituted isomer, have been identified in diverse ecological niches, from fungi to terrestrial plants.

Identification of Natural Sources Potentially Yielding 4,7-Dimethoxyphthalide

Bioprospecting efforts have successfully identified several natural sources of 4,7-Dimethoxyphthalide, which is often found alongside other related phthalide (B148349) derivatives.

Fungi have proven to be a rich source of structurally diverse secondary metabolites, including 4,7-Dimethoxyphthalide. Research has shown that this compound can be isolated from the culture filtrates of certain fungi. For instance, the edible mushroom Pleurotus ostreatus has been identified as a producer of 4,7-Dimethoxyphthalide (referred to as 5,7-dimethoxyphthalide in some literature). nih.govresearchgate.net In one study, this compound was isolated from the culture filtrate of P. ostreatus and its structure was confirmed through spectroscopic analysis. researchgate.net Another fungal source is Scytalidium album, from which 5,7-dimethoxyphthalide was isolated along with other bioactive compounds. semanticscholar.org

The following table summarizes the fungal sources of 4,7-Dimethoxyphthalide:

| Fungal Species | Compound Name in Literature | Part Used |

| Pleurotus ostreatus | 5,7-dimethoxyphthalide | Culture Filtrate |

| Scytalidium album | 5,7-dimethoxyphthalide | Culture Extract |

The plant kingdom, including lower plants like liverworts, also contributes to the natural sources of 4,7-Dimethoxyphthalide. Several liverwort species have been found to synthesize this compound. For example, 3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide has been isolated from the Vietnamese liverwort Marchantia polymorpha. researchgate.netmdpi.com Other liverworts reported to contain dimethoxyphthalide derivatives include Frullania falciloba and Porella perrottetiana. researchgate.net

Among higher plants, the species Tragopogon orientalis has been reported to contain (+)-3α-[4'-methoxybenzyl]-5,7-dimethoxyphthalide. chemistry-chemists.com

The table below lists some plant and liverwort sources of dimethoxyphthalides:

| Species | Compound Name in Literature | Family |

| Marchantia polymorpha | 3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide | Marchantiaceae |

| Frullania falciloba | 3-[4-methoxybenzyl]-5,7-dimethoxyphthalide | Frullaniaceae |

| Porella perrottetiana | Not specified | Porellaceae |

| Tragopogon orientalis | (+)-3α-[4'-methoxybenzyl]-5,7-dimethoxyphthalide | Asteraceae |

Methodologies for Bioassay-Guided Fractionation and Isolation of Phthalides

Bioassay-guided fractionation is a crucial strategy in natural product chemistry to isolate and identify biologically active compounds. researchgate.netyoutube.com This approach involves a stepwise separation of a crude extract into fractions, with each fraction being tested for a specific biological activity. researchgate.net The active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology has been instrumental in the isolation of 4,7-Dimethoxyphthalide. For example, the isolation of this compound from the culture filtrate of Pleurotus ostreatus was guided by its antifungal activity against plant pathogenic fungi. nih.govresearchgate.net The process typically begins with a crude extract that shows promising activity. This extract is then subjected to various chromatographic techniques, such as column chromatography, to separate the components based on their physicochemical properties. Each fraction is then tested, and the most active ones are selected for further purification, often using high-performance liquid chromatography (HPLC), until the pure bioactive compound, in this case, 4,7-Dimethoxyphthalide, is obtained. nih.govbcluae.com

Extraction and Purification Techniques in Natural Product Chemistry

The initial step in isolating natural products is the extraction of the desired compounds from the source material. This is followed by purification to obtain the compound in a pure form.

Solvent-Based Extraction Approaches for 4,7-Dimethoxyphthalide (e.g., Maceration, Percolation, Soxhlet Extraction)

Several classical solvent-based extraction techniques are employed to extract phthalides from their natural sources. The choice of method depends on the stability of the compound and the nature of the source material. ukm.my

Maceration is a simple and widely used method that involves soaking the plant or fungal material in a solvent for a period of time with occasional agitation. smujo.idunram.ac.id This technique is suitable for the extraction of thermolabile compounds as it is typically carried out at room temperature. unram.ac.id For instance, maceration has been used for the extraction of bioactive compounds from Pleurotus ostreatus. researchgate.netdokumen.pub The dried and powdered mushroom material can be soaked in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to extract the phthalides.

Percolation is a more efficient process than maceration where the solvent is allowed to flow through the powdered material packed in a column called a percolator. smujo.id This continuous process allows for a more complete extraction of the desired compounds. This method is mentioned in pharmacognosy for the extraction of constituents from liverworts. organomation.com

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the solid material with a fresh hot solvent. ukm.mye3s-conferences.org This technique is very efficient and requires less solvent than maceration, but it is not suitable for thermolabile compounds due to the use of heat. researchgate.net The Soxhlet apparatus consists of a flask containing the boiling solvent, a thimble holding the sample, and a condenser. ukm.my The solvent vaporizes, condenses above the sample, and drips down, extracting the compounds. Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle is repeated, allowing for a thorough extraction. This method is applicable for the extraction of compounds from various plant materials. e3s-conferences.org

The following table provides a comparative overview of these extraction methods:

| Extraction Method | Principle | Advantages | Disadvantages | Suitability for 4,7-Dimethoxyphthalide |

| Maceration | Soaking the material in a solvent at room temperature. smujo.id | Simple, suitable for thermolabile compounds. unram.ac.id | Time-consuming, may result in incomplete extraction. researchgate.net | Suitable, especially for fungal and liverwort sources. |

| Percolation | Continuous flow of solvent through the material. smujo.id | More efficient than maceration. organomation.com | Requires a specific apparatus (percolator). | Suitable for powdered plant and fungal materials. |

| Soxhlet Extraction | Continuous washing of the material with hot solvent. e3s-conferences.org | Highly efficient, requires less solvent. researchgate.net | Not suitable for heat-sensitive compounds. | Potentially suitable if the compound is heat-stable. |

Chromatographic Separation Research for Phthalide Isolation

Chromatography is a fundamental technique for the separation of individual components from a mixture. column-chromatography.com Its application is crucial in the purification of phthalides like 4,7-dimethoxyphthalide from complex extracts. The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase. column-chromatography.com

Column chromatography is a widely used preparative technique for purifying organic compounds. column-chromatography.com It involves a stationary phase, such as silica (B1680970) gel or alumina, packed into a column through which a solvent (the mobile phase) flows. column-chromatography.com

Silica Gel Chromatography: Silica gel (typically 40-63 µm particle size for flash chromatography) is the most common stationary phase used for the purification of moderately polar compounds like 4,7-dimethoxyphthalide. column-chromatography.comunits.it The separation mechanism is based on adsorption, where compounds with different polarities adhere to the silica gel to varying degrees and are eluted at different rates by the mobile phase. Research has demonstrated the use of silica gel column chromatography for the purification of 4,7-dimethoxyphthalide and its derivatives. For instance, flash column chromatography using a hexane-EtOAc (ethyl acetate) solvent system has been successfully employed to purify derivatives of 4,7-dimethoxyphthalide. lookchem.com In other work, a gravity column of silica gel was utilized in the purification process of 4,7-dimethoxyphthalide. sci-hub.se The choice of eluting solvent is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve optimal separation. units.it

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion chromatography resin made from hydroxypropylated, cross-linked dextran. chemopharm.comresearchgate.net This matrix possesses both hydrophilic and lipophilic properties, allowing it to swell in water and various polar organic solvents. chemopharm.comresearchgate.net It is particularly effective for the separation of natural products such as steroids, terpenoids, lipids, and other low molecular weight compounds. chemopharm.comresearchgate.net The primary separation mechanism on Sephadex LH-20 is gel filtration (size exclusion), where larger molecules elute before smaller ones. sigmaaldrich.com However, partition chromatography effects can also contribute to separation depending on the solvent system used. researchgate.net While direct applications for 4,7-dimethoxyphthalide are not extensively documented, its use for related dimethoxyphthalide structures, such as the purification of a 5,7-dimethoxyphthalide derivative using Sephadex LH-20 with methanol as the eluent, highlights its suitability for this class of compounds. lookchem.com

Table 1: Column Chromatography Techniques for Phthalide Isolation

| Technique | Stationary Phase | Principle of Separation | Typical Mobile Phases | Application Note |

|---|---|---|---|---|

| Silica Gel Chromatography | Silica Gel (e.g., 230-400 mesh) orgchemboulder.com | Adsorption | Hexane-Ethyl Acetate (B1210297) Gradients lookchem.com | Widely used for purifying moderately polar compounds; eluent choice guided by TLC. units.it |

| Sephadex LH-20 | Hydroxypropylated Dextran Beads researchgate.net | Size Exclusion / Partition researchgate.net | Methanol, Ethanol, Water sigmaaldrich.comlookchem.com | Effective for separating natural products and closely related molecules. chemopharm.com |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool used to separate, identify, and quantify components in a mixture. govst.edu It offers higher resolution and speed compared to traditional column chromatography. The development of an HPLC method involves optimizing several parameters, including the column, mobile phase composition, and detector settings.

For phthalates and related dimethoxy compounds, reversed-phase HPLC is the most common approach. govst.edu This technique uses a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. govst.edunih.gov A study on the purification of the related 5,7-dimethoxyphthalide employed preparative HPLC as a final purification step. nih.gov

Method development for 4,7-dimethoxyphthalide would typically involve:

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating small aromatic molecules. nih.govresearchgate.net

Mobile Phase: A mixture of solvents like methanol-water or acetonitrile-water is commonly used. govst.edunih.gov The ratio can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve the best separation. govst.edu

Detection: Phthalides contain a chromophore, making them detectable by a UV spectrophotometer. A detection wavelength would be selected based on the UV absorbance maximum of 4,7-dimethoxyphthalide, likely in the range of 230-280 nm. govst.edu For higher sensitivity and selectivity, a fluorescence detector could also be utilized if the compound fluoresces. nih.gov

Table 2: Typical Parameters for HPLC Method Development for Dimethoxy-Phthalates

| Parameter | Description | Example | Source |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of polar to non-polar analytes. | govst.edu |

| Stationary Phase | ODS (C18) Column | e.g., Shim-Pack VP-ODS, Symmetry C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water mixture | Isocratic or gradient elution. | govst.edunih.gov |

| Detection | UV Spectrophotometry or Fluorescence | UV detection at ~230 nm; Fluorescence Ex/Em e.g., 275/400 nm. | govst.edunih.gov |

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. epa.gov It is particularly useful as a sample cleanup technique rather than for high-resolution separation of closely related isomers. epa.gov The stationary phase consists of porous, cross-linked polymer beads (e.g., divinylbenzene-styrene copolymer). epa.gov

In the context of isolating natural products like 4,7-dimethoxyphthalide, GPC is highly effective for removing high-molecular-weight interferences from the crude extract. epa.gov Lipids, polymers, proteins, and natural resins can be efficiently separated from smaller target analytes. epa.gov This cleanup step is often performed before a higher-resolution chromatographic method like HPLC. The use of Styragel and Envirogel GPC columns is common for separating phthalates from environmental and biological matrices. lcms.czwarwick.ac.uk The application of GPC ensures that the subsequent high-resolution column is not contaminated with high-boiling materials, which can degrade chromatographic performance over time. epa.gov

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

To improve efficiency and reduce the environmental impact of traditional solvent extraction, advanced technologies like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) have been developed.

Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. jasco.huajgreenchem.com A fluid becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. SC-CO2 has low viscosity and high diffusivity, allowing it to penetrate solid matrices efficiently, leading to faster and more complete extractions. jasco.huajgreenchem.com

A key advantage of SFE is its tunable selectivity. By altering the pressure and temperature, the density and solvating power of the SC-CO2 can be precisely controlled to target specific compounds. jasco.hu For moderately polar compounds like phthalides, a polar co-solvent (modifier) such as methanol or ethanol is often added to the SC-CO2 to increase its solvating power. jasco.hu The process is advantageous as the CO2 can be easily removed from the extract by depressurization, yielding a solvent-free product. jasco.hu While specific SFE protocols for 4,7-dimethoxyphthalide are not widely published, the technique has been successfully applied to extract a wide range of bioactive compounds, including antioxidants and essential oils, from various natural sources. ajgreenchem.comsciforum.net

Microwave-Assisted Extraction (MAE): MAE is an advanced extraction method that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction process. nih.gov The principle is based on the direct effect of microwaves on polar molecules, causing rapid heating through ionic conduction and dipole rotation. sapub.org This rapid, localized heating of the solvent within the sample matrix leads to the rupture of plant cells and enhances the desorption of analytes into the solvent.

MAE offers significant advantages over conventional methods, including drastically reduced extraction times (minutes instead of hours), lower solvent consumption, and higher extraction yields. nih.govnih.gov The technique has been successfully applied to the extraction of various natural products, including phthalides, from plant materials. researchgate.netresearchgate.net The efficiency of MAE is influenced by parameters such as microwave power, extraction time, solvent choice, and the particle size of the sample matrix. nih.gov

Table 3: Overview of Advanced Extraction Technologies

| Technology | Principle | Key Advantages | Application to Phthalides |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a tunable solvent. jasco.hu | Green technology, high selectivity, solvent-free extract, faster than traditional methods. jasco.huajgreenchem.com | Potentially effective for selective extraction from natural matrices, likely requiring a co-solvent. |

| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and sample to accelerate mass transfer. nih.gov | Very short extraction times, reduced solvent volume, higher extraction rates. nih.govsapub.org | A proven rapid method for extracting phthalides and other secondary metabolites from natural sources. researchgate.net |

Synthetic Methodologies Research for 4,7 Dimethoxyphthalide

Strategies for Total Synthesis of 4,7-Dimethoxyphthalide

The construction of the 4,7-dimethoxyphthalide scaffold relies on established and innovative organic chemistry reactions designed to build the bicyclic lactone system with the desired methoxy (B1213986) substitution pattern.

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For 4,7-dimethoxyphthalide, a primary disconnection occurs at the ester bond of the lactone ring. This simplifies the target to a bifunctional intermediate, typically a 2-(hydroxymethyl)-3,6-dimethoxybenzoic acid or its ester equivalent.

Another key disconnection breaks the C-C bond between the aromatic ring and the benzylic carbon (C3), leading back to a dimethoxy-substituted benzoic acid or benzaldehyde (B42025) derivative. This approach necessitates a subsequent step to introduce the one-carbon unit that will form the lactone ring.

Common synthetic routes often begin with precursors like 3,5-dimethoxybenzyl alcohol. A sequence involving chloromethylation, formylation, and subsequent oxidation can lead to a key intermediate such as 6-chloromethyl-2,4-dimethoxybenzaldehyde. This intermediate is primed for an oxidation and concomitant lactonization to yield a dimethoxyphthalide skeleton. The synthesis of these tailored intermediates is crucial for the successful construction of the final product.

Palladium-Catalyzed Reactions in Phthalide (B148349) Ring Formation

Palladium catalysis offers powerful and versatile methods for constructing heterocyclic systems, including the phthalide ring. Carbonylative cyclization is a prominent strategy. These reactions typically involve the palladium-catalyzed insertion of carbon monoxide (CO) into an ortho-substituted aryl halide, followed by intramolecular trapping by a nucleophile to form the lactone ring.

For instance, a common approach involves the carbonylation of an ortho-halobenzyl alcohol. In a synthesis analogous to that for 4,7-dimethoxyphthalide, 2-bromo-3,5-dimethoxybenzyl alcohol can be treated with carbon monoxide in the presence of a palladium catalyst to yield the corresponding 5,7-dimethoxyphthalide. Solid CO sources, such as molybdenum hexacarbonyl (Mo(CO)6), have been effectively used in these reactions to avoid handling gaseous carbon monoxide.

Another powerful palladium-catalyzed method is the alkoxycarbonylation of aromatic C-H bonds. This approach can directly install an ester group onto the aromatic ring, which can then be further manipulated to form the phthalide structure. While direct application to 4,7-dimethoxyphthalide is specific, the general methodology provides a modern route to substituted phthalic acid derivatives, which are precursors to phthalides.

Table 1: Examples of Palladium-Catalyzed Reactions in Phthalide Synthesis

| Precursor Type | Catalyst System | CO Source | Key Transformation | Ref |

|---|---|---|---|---|

| o-Dihaloarenes | Pd(OAc)₂ / Et₃N | Gaseous CO | Double carbonylation with amines to form N-substituted phthalimides (related structures) | |

| o-Iodobenzoic acids | PdCl₂(BIM)₂ | Gaseous CO | Carbonylative cyclization with amines to form phthalimides | |

| Aryl Bromides | Palladium Catalyst | Mo(CO)₆ | Carbonylation-lactone formation |

One-Pot Synthesis Approaches for Phthalide Scaffolds

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. For phthalide synthesis, one-pot methods often involve a sequence of reactions that build and cyclize the structure in situ.

A key example is the transformation of 6-chloromethyl-2,4-dimethoxybenzaldehyde into 5,7-dimethoxyphthalide through a one-pot oxidation and lactonization process using sodium chlorite. This reaction proceeds by oxidizing the aldehyde to a carboxylic acid, which then undergoes an intramolecular nucleophilic substitution to displace the chloride and form the lactone ring.

Domino reactions, such as a copper-catalyzed Sonogashira coupling followed by a 5-exo-dig cyclization between an ortho-bromobenzoic acid and a terminal alkyne, can also produce phthalide derivatives in a single pot. These strategies streamline the synthesis of complex phthalide structures from simple starting materials.

Lactonization Reactions in Dimethoxyphthalide Synthesis

The final and defining step in many phthalide syntheses is the lactonization, the intramolecular esterification that forms the five-membered ring. This cyclization typically involves a 1,2-disubstituted benzene (B151609) ring bearing a carboxylic acid (or its derivative) and a hydroxymethyl or halomethyl group.

Acid-catalyzed lactonization is a common method, where a 2-(hydroxymethyl)benzoic acid derivative is heated in the presence of an acid catalyst to promote cyclization via dehydration. Alternatively, base-mediated intramolecular substitution of a 2-(halomethyl)benzoic acid can be employed.

Modern lactonization techniques offer milder conditions. For example, various coupling agents developed for macrolactonization can be adapted for the formation of smaller rings. In the context of 4,7-dimethoxyphthalide synthesis, the choice of lactonization method depends on the nature of the immediate precursor generated in the preceding steps.

Stereoselective Synthesis Research Pertaining to Chiral Phthalide Derivatives

While 4,7-dimethoxyphthalide itself is an achiral molecule (it possesses a plane of symmetry), its derivatives, particularly those substituted at the C3 position, can be chiral. The development of methods to control the stereochemistry at this position is a significant area of research due to the prevalence of enantiopure phthalides in biologically active natural products.

Asymmetric Synthesis Approaches (If 4,7-Dimethoxyphthalide or its Derivatives Exhibit Chirality)

The synthesis of enantioenriched 3-substituted phthalides is a key objective in organic synthesis. As 4,7-dimethoxyphthalide lacks a stereocenter, this research focuses on creating chiral derivatives. Methodologies include the asymmetric reduction of 2-acylbenzoic acids, the enantioselective addition of organometallic reagents to 2-formylbenzoates, and the use of chiral auxiliaries.

A prominent strategy involves the catalytic asymmetric arylation of a 2-formylbenzoate (B1231588) ester. In this approach, an arylating agent, generated via a boron-zinc exchange, adds to the aldehyde in the presence of a chiral ligand. The resulting chiral secondary alcohol intermediate undergoes spontaneous lactonization to yield the 3-aryl phthalide with high enantioselectivity.

Another approach utilizes chiral auxiliaries. For example, 2-iodobenzoic acid can be coupled with a chiral amine. The resulting amide can then be directed to undergo diastereoselective addition to an aldehyde, followed by intramolecular cyclization to release the chiral phthalide. Phase-transfer catalysis has also been successfully applied to the asymmetric alkylation of phthalide 3-carboxylic esters to generate chiral quaternary centers.

Table 2: Selected Asymmetric Approaches to Chiral 3-Substituted Phthalides

| Method | Key Reagents/Catalysts | Type of Chirality Introduced | Typical Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Asymmetric Arylation-Lactonization | Diethylzinc, Arylboronic acid, Chiral amino naphthol ligand | Tertiary stereocenter at C3 | Good to excellent | |

| Chiral Auxiliary Directed Synthesis | (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, i-PrMgCl, ZnCl₂ | Tertiary stereocenter at C3 | Up to 88% |

Diastereoselective Synthesis Investigations

The principles of diastereoselective synthesis aim to control the three-dimensional arrangement of atoms in a molecule, which is crucial for determining its biological activity. In the context of phthalide synthesis, this often involves the controlled formation of stereocenters on the lactone ring or its substituents.

While extensive research exists on diastereoselective reactions for various molecular scaffolds, specific studies focusing exclusively on the diastereoselective synthesis of 4,7-Dimethoxyphthalide are not prominently detailed in publicly available research. However, general methodologies developed for related structures could be applicable. For instance, stereoselectively-fluorinated analogs of pipecolic acid have been successfully synthesized using deoxyfluorination, navigating a complex network of reactions that include neighboring group participation and rearrangements to control the stereochemistry. rsc.org Such strategies, which manage the spatial orientation of functional groups, form the foundation of stereocontrolled synthesis and could theoretically be adapted for substituted phthalides. The development of asymmetric synthesis for N-heterocycles using catalysis to produce enantiopure quaternary lactams highlights another advanced approach to achieving high stereoselectivity in cyclic compounds. pharmtech.com

Development of Novel Synthetic Routes to Methoxyphthalides

The pursuit of more efficient, sustainable, and versatile methods for constructing methoxy-substituted phthalides like 4,7-Dimethoxyphthalide is a key objective for synthetic chemists. This involves exploring innovative catalytic systems and incorporating principles of green chemistry.

Catalysis is fundamental to modern organic synthesis, offering pathways to create complex molecules with higher efficiency and selectivity. pharmtech.com The development of novel catalysts is crucial for advancing the synthesis of pharmaceutical intermediates and fine chemicals. pharmtech.comsciencedaily.com

Recent breakthroughs include new classes of catalysts designed for sustainability and precision. For example, researchers have developed catalysts with two metal cores, such as copper ions, supported on polymeric carbon nitride (PCN), which demonstrate high efficiency and selectivity. sciencedaily.com These catalysts can remain stable over numerous reaction cycles, minimizing waste and the risk of metal contamination. sciencedaily.com

For phthalide synthesis, transition metal-catalyzed reactions are indispensable. Palladium-catalyzed hydrogenation and visible-light photocatalysis with ruthenium-based catalysts are examples of modern techniques that enable more efficient chemical transformations under milder conditions. pharmtech.com Industrial methanol (B129727) synthesis, for instance, relies on complex copper-based catalysts, where the dispersion and stability of copper nanoparticles are directly related to the catalyst's activity and lifetime. matthey.comchemistryviews.org The insights gained from these advanced catalytic systems could pave the way for new, more effective routes to 4,7-Dimethoxyphthalide and other methoxyphthalides.

Table 1: Examples of Modern Catalytic Systems and Their Potential Applications

| Catalyst Type | Key Features | Potential Application in Phthalide Synthesis |

| Dual Copper-Core on PCN | High efficiency, selectivity, and reusability; reduces metal contamination. sciencedaily.com | Could be used for coupling reactions to build the phthalide precursor with high precision. sciencedaily.com |

| Palladium-based Catalysts | Enables efficient hydrogenation and cross-coupling reactions. pharmtech.com | Useful for cyclization and functionalization steps in the formation of the phthalide ring. |

| Ruthenium Photocatalysts | Uses visible light to drive reactions; allows for novel bond formations. pharmtech.com | Could enable unique cycloaddition pathways to construct the core phthalide structure. |

| Cu/ZnO/Al2O3 Systems | High activity and stability in hydrogenation reactions. chemistryviews.org | Potentially adaptable for the reductive cyclization of a precursor to form the lactone ring. |

Green chemistry, or sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgmdpi.com This philosophy is increasingly being integrated into pharmaceutical and fine chemical manufacturing to minimize environmental impact and improve safety and efficiency. mdpi.comrsc.org The twelve core principles of green chemistry provide a framework for this approach, advocating for waste prevention, atom economy, and the use of safer chemicals and solvents. ajrconline.orgnih.gov

Applying these principles to the synthesis of 4,7-Dimethoxyphthalide would involve several key strategies:

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. jddhs.com Green alternatives include water, supercritical CO₂, and bio-based solvents, which reduce volatile organic compound (VOC) emissions. rsc.orgjddhs.com Micellar catalysis, using surfactants, can enhance the use of water as a solvent for organic reactions. rsc.org

Catalysis over Stoichiometric Reagents: Utilizing catalytic processes, as discussed previously, is a core tenet of green chemistry. nih.gov Catalysts are used in small amounts and can often be recycled, reducing waste compared to stoichiometric reagents. ajrconline.org Biocatalysis, which uses enzymes, is a particularly sustainable technique that operates in green media like water and offers high selectivity. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. jddhs.com

Renewable Feedstocks: Whenever feasible, using raw materials derived from renewable sources instead of fossil fuels aligns with sustainability goals. ajrconline.org

By integrating these principles, future synthetic routes for 4,7-Dimethoxyphthalide can be designed to be more environmentally benign, cost-effective, and safer.

Byproduct Analysis and Formation Mechanisms in Phthalide Syntheses

While specific byproduct analyses for the synthesis of 4,7-Dimethoxyphthalide are not detailed in the available literature, studies of related compounds provide valuable insights. For example, the closely related compound 5,7-dimethoxyphthalide has been identified as a byproduct in the synthesis of other complex natural products, such as zearalenone (B1683625) and lasiodiplodin. researchgate.net

Potential byproduct formation in a hypothetical synthesis of 4,7-Dimethoxyphthalide could arise from several pathways, depending on the chosen reagents and conditions:

Incomplete Reaction: The starting materials may not fully convert to the desired product, requiring complex purification steps.

Side Reactions: Functional groups on the precursor molecule can lead to undesired parallel reactions. For instance, in reactions involving oxidation, over-oxidation could lead to the formation of unwanted carboxylic acids or other species.

Rearrangements: Under certain conditions, molecular rearrangements can occur, leading to isomeric byproducts that may be difficult to separate from the target compound.

Demethylation: The methoxy groups on the aromatic ring could be susceptible to cleavage under harsh acidic or thermal conditions, yielding phenolic byproducts.

The identification and characterization of such byproducts rely on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed structural information. A thorough analysis allows chemists to adjust reaction parameters—such as temperature, reaction time, catalyst, and solvent—to minimize byproduct formation and maximize the yield of the desired 4,7-Dimethoxyphthalide.

Structural Elucidation and Advanced Characterization Research of 4,7 Dimethoxyphthalide

Spectroscopic Analysis Methodologies

The definitive structure of an organic molecule like 4,7-Dimethoxyphthalide is determined through a combination of modern spectroscopic techniques. These methods provide complementary information about the molecular formula, the carbon-hydrogen framework, and the precise connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis.

¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule. The spectrum for 4,7-Dimethoxyphthalide would be expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons of the lactone ring, and the methyl (CH₃) protons of the two methoxy (B1213986) groups. The chemical shift (δ) of each signal indicates its electronic environment, while the integration reveals the relative number of protons for each signal. Spin-spin coupling patterns (e.g., singlets, doublets) would reveal the number of neighboring protons, helping to establish the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy: This experiment detects the carbon atoms in the molecule. For 4,7-Dimethoxyphthalide, a unique signal would be expected for each chemically distinct carbon atom, including the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, and the methoxy carbons. The chemical shifts provide crucial information about the hybridization and functional group of each carbon.

2D NMR (COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected, confirming the structure pieced together from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and provides valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental formula of the molecular ion. For 4,7-Dimethoxyphthalide (C₁₀H₁₀O₄), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

MS/MS Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Analysis of the mass losses between the parent ion and the fragment ions helps to identify structural motifs and confirm the connectivity of the molecule. For a phthalide (B148349) structure, characteristic fragmentation would likely involve losses of small molecules such as carbon monoxide (CO), carbon dioxide (CO₂), or a methyl radical (•CH₃) from the methoxy groups, providing further confirmation of the proposed structure.

X-ray Crystallography Studies for Solid-State Structure Determination

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

Analysis of crystal packing reveals how individual molecules of a compound are arranged in a crystal lattice. This includes the study of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the stability and physical properties of the crystalline material.

Planarity and Conformational Analysis of the Phthalide Moiety

X-ray crystallographic data allows for a detailed conformational analysis of the molecule, including the planarity of the phthalide ring system and the orientation of its substituents. This information is crucial for understanding the molecule's steric and electronic properties.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration (If Applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to study chiral molecules. mdpi.comnsf.govencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a stereocenter. For 4,7-Dimethoxyphthalide, this would only be applicable if the molecule were chiral, for instance, through the introduction of a chiral center or due to atropisomerism. Without a chiral element, it would not exhibit an ECD spectrum. The applicability of this technique is contingent on the molecule's chirality.

Theoretical and Computational Chemistry Studies on 4,7 Dimethoxyphthalide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of a molecule's structure and reactivity. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of 4,7-Dimethoxyphthalide can be elucidated through analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ukm.my A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, which can be indicative of greater biological activity. ukm.my

Natural Bond Orbital (NBO) analysis is another technique used to understand the intramolecular delocalization and hyper-conjugative interactions between orbitals. conicet.gov.ar This analysis provides insights into the stability of the molecule arising from electron delocalization from filled orbitals to vacant orbitals. conicet.gov.ar For 4,7-Dimethoxyphthalide, this would involve examining the interactions between the lone pairs of the oxygen atoms (in the methoxy (B1213986) and lactone groups) and the aromatic ring's π-system.

Table 1: Conceptual Electronic Properties of 4,7-Dimethoxyphthalide from Quantum Chemical Calculations

| Parameter | Description | Conceptual Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -0.2 to -0.3 a.u. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -0.1 to -0.2 a.u. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ukm.my | 0.09 to 0.15 a.u. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Correlates with HOMO energy |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Correlates with LUMO energy |

| Global Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. nih.gov | Positive value indicates electron-accepting capability |

Note: The values in this table are conceptual and based on typical ranges found for similar phthalide (B148349) and dimethoxybenzene derivatives in computational studies. nih.govukm.my They serve as an illustration of the data generated from such calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transitions that correspond to the absorption peaks observed in a UV-Vis spectrum. conicet.gov.ar By simulating the UV-Vis spectrum, researchers can understand the nature of the electronic excitations within the 4,7-Dimethoxyphthalide molecule. researchgate.net

Similarly, DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data serves as a powerful tool for structural validation. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for 4,7-Dimethoxyphthalide

| Spectroscopic Data | Predicted Values | Method of Calculation |

|---|---|---|

| ¹H-NMR Chemical Shifts (ppm) | Aromatic Protons: 6.5-7.5 ppmMethoxy Protons: 3.5-4.0 ppmMethylene Protons: 5.0-5.5 ppm | DFT/B3LYP |

| ¹³C-NMR Chemical Shifts (ppm) | Aromatic Carbons: 110-150 ppmMethoxy Carbons: 55-60 ppmMethylene Carbon: ~70 ppmCarbonyl Carbon: ~170 ppm | DFT/B3LYP |

| UV-Vis λmax (nm) | ~280-320 nm | TD-DFT |

Note: These predicted values are illustrative and represent typical ranges for the functional groups present in 4,7-Dimethoxyphthalide.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the investigation from static structures to the dynamic behavior of molecules, providing insights into their flexibility and interactions with other molecules.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a molecule like 4,7-Dimethoxyphthalide, this would involve studying the rotation of the methoxy groups relative to the benzene (B151609) ring. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. The low-energy regions on this map correspond to the most stable conformations of the molecule. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 4,7-Dimethoxyphthalide) when bound to a second molecule (a receptor, typically a protein). nih.gov The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the binding energy. mdpi.com

The conceptual framework for docking 4,7-Dimethoxyphthalide would involve:

Preparation of the Ligand and Receptor: Obtaining or creating 3D structures of 4,7-Dimethoxyphthalide and a target protein. The ligand's structure would be energy-minimized.

Defining the Binding Site: Identifying the active site or pocket on the protein where the ligand is expected to bind.

Docking Algorithm: Using a scoring function to evaluate numerous possible orientations and conformations of the ligand within the binding site. The algorithm searches for the pose with the most favorable interaction energy (lowest docking score). mdpi.com

Analysis of Results: Examining the top-ranked poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

This process allows researchers to hypothesize how 4,7-Dimethoxyphthalide might interact with a biological target on a molecular level. nih.gov

In Silico Predictions of Biological Interactions and Target Identification (General)

In silico methods encompass a broad range of computational tools used to predict the biological properties of a molecule and to identify its potential protein targets. These approaches leverage large databases of chemical and biological information to make predictions based on structural similarity, physicochemical properties, and machine learning models.

For 4,7-Dimethoxyphthalide, these studies could involve screening its structure against databases of known pharmacologically active compounds to identify potential similarities. Furthermore, reverse docking (or target fishing) could be employed, where the molecule is docked against a wide array of protein structures to identify those with which it is most likely to interact. unpad.ac.id These predictions can help prioritize experimental studies and provide initial hypotheses about the molecule's mechanism of action. unpad.ac.id

Pharmacophore Modeling Based on Phthalide Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but is an abstract concept that encapsulates the common molecular interaction features shared by a set of active compounds. dovepress.combabrone.edu.in This approach is particularly valuable when studying a class of compounds like those based on the phthalide scaffold, to which 4,7-Dimethoxyphthalide belongs.

The process begins with the identification of a set of active molecules that bind to a common receptor site. babrone.edu.in By aligning these molecules, a 3D arrangement of pharmacophoric features is generated. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For the phthalide scaffold, key features might include the hydrogen bond accepting capabilities of the lactone carbonyl group and the aromatic nature of the benzene ring. The methoxy groups in 4,7-Dimethoxyphthalide would also contribute as hydrogen bond acceptors.

Once a pharmacophore model is developed and validated, it serves as a 3D query for searching large chemical databases to identify novel, structurally diverse compounds that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. dovepress.combabrone.edu.in This methodology allows researchers to move beyond a specific chemical scaffold and discover new lead compounds. nih.gov

To illustrate the concept, a hypothetical pharmacophore model for a series of bioactive phthalide derivatives might be generated. The reliability of such a model is often assessed by its ability to distinguish between active and inactive compounds in a known dataset.

Table 1: Hypothetical Pharmacophore Model Features for a Phthalide Scaffold

| Feature Type | Location on Scaffold | Importance Score |

|---|---|---|

| Hydrogen Bond Acceptor | Lactone Carbonyl Oxygen | 0.95 |

| Aromatic Ring | Benzene Ring | 0.92 |

| Hydrogen Bond Acceptor | Methoxy Group at C4 | 0.88 |

| Hydrogen Bond Acceptor | Methoxy Group at C7 | 0.85 |

Note: The data in this table is illustrative and based on general principles of pharmacophore modeling as applied to similar scaffolds.

Research on Molecular Mechanisms and Biological Interactions of 4,7 Dimethoxyphthalide in Vitro and in Silico Studies

Investigation of Cellular Pathway Modulation by Dimethoxyphthalides (In Vitro)

Enzyme Inhibition Kinetics and Characterization (e.g., Alpha-Glucosidase, COX-2, iNOS)

Detailed studies on the inhibitory effects of 4,7-Dimethoxyphthalide on the enzymes alpha-glucosidase, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) are not extensively available in the current body of scientific literature.

Alpha-Glucosidase: This enzyme, located in the brush border of the small intestine, is crucial for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of alpha-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. scielo.br Kinetic studies of potential inhibitors typically determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibitor concentration that causes 50% inhibition (IC50). nih.govipb.ac.id While various natural compounds, including other dimethoxy-substituted molecules, have been investigated for their alpha-glucosidase inhibitory potential, specific kinetic data for 4,7-Dimethoxyphthalide is not presently documented. nih.gov

COX-2 and iNOS: Both COX-2 and iNOS are key enzymes involved in inflammatory processes. nih.govrsc.org COX-2 is responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain, while iNOS produces large amounts of nitric oxide (NO), a signaling molecule that plays a role in inflammation and host defense. nih.govnih.govmdpi.com The inhibition of these enzymes is a common target for anti-inflammatory drug development. nih.govnih.gov Research has explored the effects of various natural and synthetic compounds on these enzymes in cellular models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govnih.gov However, specific in vitro studies characterizing the inhibition kinetics of 4,7-Dimethoxyphthalide against COX-2 and iNOS have not been identified.

Receptor Binding Studies and Selectivity Profiling

Information regarding receptor binding assays and selectivity profiling for 4,7-Dimethoxyphthalide is not available in the reviewed literature. Receptor binding assays are fundamental in pharmacology to determine the affinity (usually expressed as Ki or Kd values) and specificity with which a compound binds to a particular biological target, such as a G-protein coupled receptor or a nuclear receptor. frontiersin.orgnih.govnih.gov This data is crucial for understanding a compound's potential mechanism of action and for predicting its pharmacological effects and potential off-target interactions.

Modulation of Signaling Pathways (e.g., NF-κB, Nrf2/HO-1)

Specific research detailing the modulation of the NF-κB and Nrf2/HO-1 signaling pathways by 4,7-Dimethoxyphthalide is currently unavailable.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a critical regulator of the immune and inflammatory response. omicsonline.org It controls the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov Modulation of this pathway is a key mechanism for many anti-inflammatory compounds. While some related compounds like resveratrol have been shown to inhibit the NF-κB pathway, similar investigations for 4,7-Dimethoxyphthalide have not been reported. omicsonline.orgresearchgate.net

Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1): This pathway is the primary regulator of the cellular antioxidant response. mdpi.comnih.gov Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and initiates the expression of numerous protective genes, including heme oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov Activation of the Nrf2/HO-1 pathway is a recognized mechanism for cellular protection against oxidative damage. mdpi.comresearchgate.net There is currently no specific data documenting the effect of 4,7-Dimethoxyphthalide on this signaling cascade.

Antioxidant Activity Research and Mechanistic Insights (In Vitro)

While the broader class of phthalides (isobenzofuran-1(3H)-ones) has been noted for exhibiting antioxidant properties, specific mechanistic studies and quantitative data for 4,7-Dimethoxyphthalide are sparse. mdpi.com

Radical Scavenging Assays

Direct quantitative data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for 4,7-Dimethoxyphthalide are not well-documented.

DPPH Assay: This common in vitro method measures the ability of a compound to act as a hydrogen donor or free radical scavenger. mdpi.comnih.gov The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. nih.gov The change in absorbance is measured to determine the radical scavenging activity, often expressed as an IC50 value. researchgate.net

ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated and then reduced by an antioxidant compound, leading to a loss of its characteristic blue-green color. nih.gov This decolorization is proportional to the antioxidant's concentration and potency. nih.gov The assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic substances. cabidigitallibrary.org

No specific IC50 values or comparative activity data for 4,7-Dimethoxyphthalide in these standard assays were found in the reviewed literature.

Cellular Antioxidant Response Evaluation

Studies evaluating the cellular antioxidant response to 4,7-Dimethoxyphthalide, for instance, by measuring its ability to mitigate intracellular reactive oxygen species (ROS) production or enhance the expression of endogenous antioxidant enzymes in cell-based assays, are not currently available. Cellular assays are critical for understanding the biological relevance of a compound's antioxidant potential beyond simple chemical reactivity, as they account for factors like cell uptake, metabolism, and interaction with cellular pathways. asianpubs.orgmdpi.com

Anti-Inflammatory Activity Research (In Vitro)

Investigations into the anti-inflammatory properties of phthalide (B148349) derivatives have been conducted; however, specific data on 4,7-Dimethoxyphthalide's direct impact on inflammatory pathways is not available.

There is no specific information available in the reviewed scientific literature regarding the modulation of cytokine production (such as TNF-α, IL-1β, and IL-6) in cell lines treated with 4,7-Dimethoxyphthalide. Studies on other related compounds, such as certain trihydroxyflavones and dimethyl fumarate, have shown effects on pro-inflammatory cytokines in models like LPS-stimulated RAW 264.7 macrophages, but these findings cannot be directly attributed to 4,7-Dimethoxyphthalide. nih.govmdpi.com

Detailed analysis of cellular inflammatory markers, such as the inhibition of nitric oxide (NO) or the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) following treatment with 4,7-Dimethoxyphthalide, is not documented in the available research. While general studies have linked phthalate (B1215562) metabolites to various inflammatory markers in human populations, specific in vitro experimental data for this compound is absent. nih.govnih.gov

Antimicrobial Activity Research (In Vitro)

Specific studies detailing the in vitro antimicrobial efficacy of 4,7-Dimethoxyphthalide against the specified plant pathogenic fungi and bacteria have not been identified. Research in this area tends to focus on other classes of natural and synthetic compounds.

There is no available data from in vitro assays, such as mycelial growth inhibition or spore germination tests, to support the antifungal activity of 4,7-Dimethoxyphthalide against Pyricularia oryzae or Colletotrichum gloeosporioides. Current research on controlling these pathogens explores various other agents, including plant extracts and different synthetic fungicides. tci-thaijo.orgresearchgate.netmdpi.comijat-aatsea.comfrontiersin.org

Information regarding the antibacterial effects of 4,7-Dimethoxyphthalide against Burkholderia glumae and Ralstonia solanacearum is not present in the scientific literature reviewed. Studies on these bacteria often investigate other potential control agents like lipopeptides, protocatechualdehyde, or extracts from other plants. nih.govnih.govresearchgate.net

Without primary data on its antimicrobial activity, there are consequently no mechanistic studies available that elucidate how 4,7-Dimethoxyphthalide might inhibit microbial growth. General mechanisms of antimicrobial action include disruption of cell walls, interference with metabolic pathways, or inhibition of nucleic acid synthesis, but the specific target of this compound remains unknown. nih.gov

Anticarcinogenic Potential Research (In Vitro Cell Line Studies)

Currently, there is a notable lack of published scientific studies that specifically evaluate the cytotoxic effects of 4,7-Dimethoxyphthalide on cancer cell lines. While related compounds and plant extracts from which phthalides have been isolated demonstrate cytotoxic activity, the direct in vitro testing of 4,7-Dimethoxyphthalide, including the determination of key metrics such as IC50 values, has not been reported in the available scientific literature. For instance, while a compound identified as (S)-3-Ethyl-4,7-dimethoxyphthalide has been isolated from the genus Pittosporum, studies on extracts from this genus have shown cytotoxicity against cell lines like MCF7, Caco-2, A549, and HeLa without attributing this effect to a specific phthalide hueuni.edu.vn. Therefore, no data is available to construct a table of its cytotoxic activity.

Similar to the gap in cytotoxicity data, dedicated in vitro research investigating the ability of 4,7-Dimethoxyphthalide to induce apoptosis or cause cell cycle arrest in cancer cells is not present in the current body of scientific literature. Mechanistic studies typically follow initial findings of cytotoxic activity to understand how a compound may lead to cancer cell death. Without foundational cytotoxicity data, investigations into downstream mechanisms such as the activation of caspases, changes in mitochondrial membrane potential, or arrest at specific phases of the cell cycle have not been pursued for this specific compound.

Neurobiological Interaction Studies (In Vitro)

There are no available in vitro studies focused on the direct effects of 4,7-Dimethoxyphthalide on the modulation of circadian rhythms in cellular models. Research into how chemical compounds affect the molecular clock often involves sophisticated reporter assays that measure the rhythmic expression of core clock genes. Such detailed mechanistic studies have not been published for 4,7-Dimethoxyphthalide.

In silico and network pharmacology studies provide a modern approach to predict the potential molecular targets of a compound and understand its possible mechanisms of action. However, a review of the scientific literature reveals no published in silico or network pharmacology studies specifically conducted on 4,7-Dimethoxyphthalide to identify its potential molecular targets within neurological pathways. Such computational studies are essential for generating hypotheses for future in vitro and in vivo research regarding its neurobiological interactions, but this work has not yet been reported for this compound.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 4,7 Dimethoxyphthalide

Systematic Modification of the 4,7-Dimethoxyphthalide Core Structure

Modification of the core 1(3H)-isobenzofuranone structure is a primary strategy for developing novel derivatives with improved biological profiles. Phthalides are recognized as a prominent class of natural products due to their significant biological activities nih.govnih.gov.

The introduction of various substituents onto the phthalide (B148349) core, particularly at the C-3 position, is a common strategy to explore and expand biological activity nih.govresearchgate.net. While specific studies on 4,7-dimethoxyphthalide are limited, research on analogous phthalide derivatives provides insight into potential SAR trends. For instance, studies on other phthalide skeletons have shown that introducing hydroxyl groups or altering side chains can significantly impact activity researchgate.net. For example, in a study of marine fungal phthalide derivatives, the presence of a hydroxyl group on the benzene (B151609) ring was found to have a positive effect on bioactivity researchgate.net. Conversely, introducing additional substituents does not always enhance activity and can sometimes be detrimental researchgate.net. The primary focus of substitution is often the C-3 position of the lactone ring, which can be readily functionalized to create diverse libraries of compounds nih.govnih.gov.

This strategy can be applied to the 4,7-dimethoxyphthalide scaffold to, for instance, improve metabolic stability or receptor binding. Common bioisosteric replacements can be classified as classical (groups with similar size and electronic configuration) or non-classical (structurally distinct groups that share key properties) fiveable.me.

| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |

|---|---|---|

| -COOH (Carboxylic Acid) | -SO3H, -PO3H2 | Tetrazole, Acylsulfonamide |

| -OH (Hydroxyl) | -NH2, -SH, -F | -CH2OH, -NHCHO |

| -C=O (Carbonyl) | -C=S, -C=NH | -SO2-, -C=C(CN)2 |

| -O- (Ether) | -S-, -NH-, -CH2- | -CF2-, -C(=O)NH- |

| Benzene Ring | Thiophene, Pyridine, Furan |

Investigation of Methoxy (B1213986) Group Contributions to Biological Interactions

The methoxy (-OCH₃) group is a prevalent substituent in natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters researchgate.netnih.gov. The two methoxy groups in 4,7-dimethoxyphthalide are expected to play a critical role in its biological profile.

Phthalide-Fused Derivatives and Conjugates Research (e.g., Indole-Phthalide Hybrids)

Creating hybrid molecules by fusing or conjugating the phthalide scaffold with other pharmacologically active moieties is a recognized strategy for developing compounds with novel or enhanced activities. The indole nucleus, in particular, is a common feature in many bioactive compounds and is often used in hybrid drug design mdpi.commdpi.com.

The synthesis of 3-indolyl-substituted phthalides can be achieved through methods like the Friedel–Crafts alkylation of indoles with a 3-hydroxyphthalide precursor nih.gov. This reaction connects the indole ring to the C-3 position of the phthalide, creating a new class of hybrid molecules. Such derivatives combine the structural features of both parent scaffolds, potentially leading to synergistic effects or novel mechanisms of action. This strategy has been successfully employed to generate libraries of 3-substituted phthalides for biological screening nih.govresearchgate.net.

Stereochemical Influences on Molecular Recognition and Activity (If Applicable)

While the parent 4,7-dimethoxyphthalide molecule is achiral, the introduction of a substituent at the C-3 position of the lactone ring creates a chiral center. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct interactions with chiral biological targets like enzymes and receptors mdpi.com.

For 3-substituted phthalides, the spatial arrangement of the substituent is critical for molecular recognition and subsequent biological response nih.gov. Studies on other chiral natural products have demonstrated that stereochemistry can lead to significant differences in activity, sometimes affecting cellular uptake or target binding affinity mdpi.com. For example, in a study of chiral 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake might be mediated by a stereoselective transport system mdpi.com. Therefore, in the development of any C-3 substituted 4,7-dimethoxyphthalide derivative, it would be essential to synthesize and evaluate individual enantiomers to fully understand the stereochemical requirements for optimal activity.

Analytical Methodologies Research for 4,7 Dimethoxyphthalide

Quantitative Analytical Method Development

The development of quantitative methods for 4,7-Dimethoxyphthalide is crucial for its characterization and study. This involves leveraging advanced analytical instrumentation to achieve high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the trace analysis of organic compounds like 4,7-Dimethoxyphthalide. scholarsresearchlibrary.comnih.gov

GC-MS: For volatile or semi-volatile compounds, GC-MS offers excellent separation and identification capabilities. jddtonline.info Optimization for 4,7-Dimethoxyphthalide would involve selecting the appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, and optimizing the temperature program to ensure good peak shape and resolution. The mass spectrometer, often a single quadrupole or a more advanced system like a time-of-flight (TOF) analyzer, would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies. mdpi.com

Table 1: Representative GC-MS Parameters for Phthalate (B1215562) Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

LC-MS: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly suited for non-volatile compounds in complex mixtures, such as herbal extracts. researchgate.netresearchgate.net The optimization process involves selecting a suitable reversed-phase column (e.g., C18) and a mobile phase, often a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov The mass spectrometer is typically a triple quadrupole instrument, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Lignans and Related Compounds

| Parameter | Value |

|---|---|

| LC System | UPLC/HPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

HPLC is a versatile technique for the separation and quantification of 4,7-Dimethoxyphthalide. sigmaaldrich.com The choice of detector is critical and depends on the compound's properties and the required sensitivity.

UV-Vis and Photodiode Array (PDA) Detection: Phthalide (B148349) structures typically contain chromophores that absorb UV light. A UV-Vis detector set at a specific wavelength corresponding to the absorbance maximum of 4,7-Dimethoxyphthalide can provide reliable quantification. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment and compound identification. mdpi.comjocpr.com For related phthalates, detection wavelengths are often set around 230 nm. sigmaaldrich.com

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong chromophore or when analyzing in the presence of UV-absorbing interferences, an ELSD can be an effective alternative. nih.gov The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. nih.gov Its response is related to the mass of the analyte, making it suitable for quantitative analysis of non-volatile and semi-volatile compounds. researchgate.net

Table 3: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | PDA: 200-400 nm; ELSD: Nebulizer Temp 40°C, Evaporator Temp 60°C, Gas Flow 1.5 L/min |

UV-Vis spectrophotometry can be employed for the direct quantification of 4,7-Dimethoxyphthalide in solutions, provided there are no interfering substances that absorb at the same wavelength. The development of a spectrophotometric assay involves determining the wavelength of maximum absorbance (λmax) for 4,7-Dimethoxyphthalide in a suitable solvent. A calibration curve is then constructed by plotting absorbance versus concentration, which should follow the Beer-Lambert law within a specific concentration range. This method is simple and cost-effective but may lack the selectivity required for complex samples.

Sample Preparation Techniques for Complex Research Matrices

The accurate analysis of 4,7-Dimethoxyphthalide from complex matrices, such as plant extracts or biological fluids, is highly dependent on the sample preparation step. The primary goals are to extract the analyte, remove interferences, and concentrate the sample if necessary. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex samples. ljmu.ac.uk It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a moderately polar compound like 4,7-Dimethoxyphthalide, a reversed-phase sorbent like C18 or a polymeric sorbent would likely be effective for extraction from aqueous matrices. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. chromatographyonline.com

Table 4: General Solid-Phase Extraction Protocol

| Step | Description |

|---|---|

| Conditioning | The sorbent is treated with a strong organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) to activate the stationary phase. |

| Loading | The sample is passed through the cartridge, and the analyte is retained on the sorbent. |

| Washing | A solvent that is not strong enough to elute the analyte is used to wash away weakly retained interfering compounds. |

| Elution | A strong organic solvent (e.g., acetonitrile, methanol) is used to desorb the analyte from the sorbent for collection. nih.gov |

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.com To extract 4,7-Dimethoxyphthalide from an aqueous matrix, an organic solvent in which it has high solubility, such as dichloromethane (B109758) or ethyl acetate (B1210297), would be selected. researchgate.net The two phases are mixed vigorously to facilitate the transfer of the analyte into the organic phase and then separated. youtube.com This method can be effective but may be labor-intensive and consume larger volumes of organic solvents. researchgate.net

When using mass spectrometry-based detection, matrix effects can significantly impact the accuracy of quantification. bataviabiosciences.com Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. chromatographyonline.com These effects are particularly prominent in complex samples like herbal extracts. sigmaaldrich.com

Mitigation strategies include:

Improved Sample Cleanup: More extensive sample preparation using techniques like SPE can remove many of the interfering compounds. nih.gov

Chromatographic Separation: Optimizing the HPLC or GC method to achieve better separation between the analyte and matrix components can reduce co-elution and thus minimize matrix effects.

Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's ionization. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for consistent matrix effects. sigmaaldrich.com

Use of Internal Standards: The use of an isotopically labeled internal standard is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Purity Assessment and Impurity Profiling Research for 4,7-Dimethoxyphthalide

The purity of an active pharmaceutical ingredient (API) is a critical attribute that can impact its efficacy and safety. Consequently, robust analytical methodologies are required to assess the purity of 4,7-Dimethoxyphthalide and to identify and quantify any impurities. This section details the research into chromatographic methods for purity determination and the approaches for identifying trace impurities.

Chromatographic Purity Determination

Chromatographic techniques are fundamental in determining the purity of pharmaceutical compounds due to their high resolving power, which allows for the separation of the main compound from its impurities. The most common methods employed for such assessments are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. For a compound like 4,7-Dimethoxyphthalide, a reversed-phase HPLC method would be a suitable approach. While specific validated methods for this compound are not extensively published in readily available literature, a typical method would likely involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient elution mode to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in 4,7-Dimethoxyphthalide would exhibit significant UV absorbance. A diode array detector (DAD) could provide additional information about the spectral purity of the main peak.

A study on a structurally related compound, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB), utilized a C18 column with a mobile phase of methanol and sodium dihydrogen phosphate buffer. This indicates that such conditions are effective for methoxy-substituted aromatic compounds.

Gas Chromatography (GC):